molecular formula C18H20N2O B2395098 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole CAS No. 637745-27-8

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

Cat. No.: B2395098
CAS No.: 637745-27-8
M. Wt: 280.371
InChI Key: ICDFWNRTAFSQQV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is an organic compound with a complex structure that includes a benzimidazole core substituted with dimethyl and methylphenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole typically involves the reaction of 5,6-dimethylbenzimidazole with 2-(4-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the methylphenoxyethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3 or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler analog without the methylphenoxyethyl group.

    2-(4-Methylphenoxy)ethylbenzimidazole: Lacks the dimethyl substitution on the benzimidazole ring.

Uniqueness

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is unique due to the presence of both dimethyl and methylphenoxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,6-dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-4-6-16(7-5-13)21-9-8-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDFWNRTAFSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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